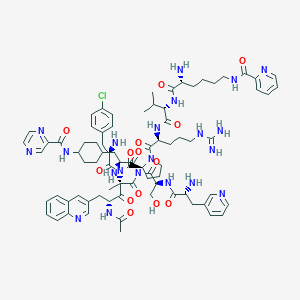
Methyl 3-hydroxyoctanoate
Overview
Description
3-hydroxy Octanoic Acid methyl ester, also known as methyl 3-hydroxyoctanoate, is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.2374 g/mol . It is a hydroxylated fatty acid ester that is found in various natural sources, including certain fruits and human sweat .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-hydroxy Octanoic Acid methyl ester can be synthesized through the esterification of 3-hydroxy Octanoic Acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of 3-hydroxy Octanoic Acid methyl ester may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy Octanoic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto Octanoic Acid or 3-hydroxy Octanoic Acid.
Reduction: Formation of 3-hydroxy Octanol.
Substitution: Formation of various substituted esters or ethers.
Scientific Research Applications
3-hydroxy Octanoic Acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-hydroxy Octanoic Acid methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may be metabolized by enzymes such as esterases and oxidases, leading to the formation of active metabolites that exert physiological effects . The hydroxyl and ester functional groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy Decanoic Acid methyl ester: Similar structure but with a longer carbon chain.
3-hydroxy Hexanoic Acid methyl ester: Similar structure but with a shorter carbon chain.
3-hydroxy Butanoic Acid methyl ester: Similar structure but with an even shorter carbon chain.
Uniqueness
3-hydroxy Octanoic Acid methyl ester is unique due to its specific chain length and the presence of both hydroxyl and ester functional groups, which confer distinct chemical and physical properties. Its intermediate chain length makes it versatile for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-hydroxyoctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-8(10)7-9(11)12-2/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWBTAQRRDZDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276098 | |
| Record name | Methyl 3-hydroxyoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7367-87-5, 85549-54-8 | |
| Record name | Methyl 3-hydroxyoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-hydroxyoctanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxyoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-hydroxyoctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-HYDROXYOCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQU7C4XEV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of methyl 3-hydroxyoctanoate influence its interaction with enzymes like cpADH5?
A2: The structure of this compound, specifically the presence of the methyl and octanoate groups, plays a crucial role in its interaction with cpADH5. [] The size of the binding pocket in cpADH5 can limit the access of substrates with longer aliphatic chains. [] Molecular docking studies have identified specific amino acid residues, such as W286, within this binding pocket that influence substrate specificity. [] Modifications at these positions, like the W286S mutation, can alter the enzyme's enantiopreference and improve its activity towards substrates like this compound. []
Q2: Can bacteria utilize this compound derivatives for polymer production?
A3: Studies have investigated the ability of Pseudomonas oleovorans to utilize branched octanoic acid substrates, including methyl 2-methyl-3-hydroxyoctanoate, for poly(3-hydroxyalkanoate) (PHA) production. [] While the bacteria couldn't solely grow on these substrates, a co-feeding strategy enabled growth and PHA production. This technique yielded copolymers with methyl branches, highlighting the potential for producing bio-based polymers from such substrates. []
Q3: Are there any synthetic routes for producing polymers incorporating the this compound structure?
A4: Researchers have successfully synthesized poly(2-methyl-3-hydroxyoctanoate), a polyester structurally related to this compound, through the anionic polymerization of α-methyl-β-pentyl-β-propiolactone. [] This method, employing potassium methoxide or potassium hydroxide, enables the creation of polymers with controlled structures, as confirmed by techniques like ESI-MSn, FT-IR, NMR, and GPC. []
Q4: Are there any known applications of 4-ethyl-2-methyl-2-octenoic acid, a compound structurally similar to this compound?
A5: While specific applications of 4-ethyl-2-methyl-2-octenoic acid are not detailed in the provided research, its synthesis from 2-ethylhexanal through a Grignard reaction is documented. [] This information suggests potential applications in organic synthesis or as a building block for more complex molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B142684.png)



